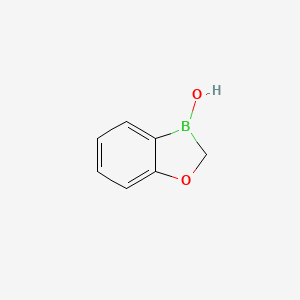
(2-Hydroxymethylphenyl)boronic acid, dehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxymethylphenyl)boronic acid, dehydrate is an organic compound with the molecular formula C7H9BO3. It is a colorless crystalline solid that is slightly soluble in water and can dissolve in organic solvents such as benzene and dimethyl sulfoxide .
Vorbereitungsmethoden
(2-Hydroxymethylphenyl)boronic acid, dehydrate can be synthesized through the reaction of phenylboronic acid and formaldehyde. The specific synthesis method involves the following steps :
- Phenylboronic acid is reacted with formaldehyde in an organic solvent.
- The reaction mixture is stirred at room temperature for a certain period.
- The product is obtained through crystallization or other separation methods.
Analyse Chemischer Reaktionen
(2-Hydroxymethylphenyl)boronic acid, dehydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxymethylphenyl)boronic acid, dehydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used to synthesize biologically active molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Hydroxymethylphenyl)boronic acid, dehydrate involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxymethylphenyl)boronic acid, dehydrate can be compared with other similar compounds such as:
Phenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(2-Hydroxyphenyl)boronic acid: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
(4-Hydroxymethylphenyl)boronic acid: Similar but with the hydroxymethyl group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H7BO2 |
|---|---|
Molekulargewicht |
133.94 g/mol |
IUPAC-Name |
3-hydroxy-2H-1,3-benzoxaborole |
InChI |
InChI=1S/C7H7BO2/c9-8-5-10-7-4-2-1-3-6(7)8/h1-4,9H,5H2 |
InChI-Schlüssel |
CQBZYDVEKWGLPT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(COC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
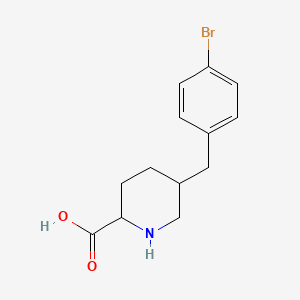
![(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate](/img/structure/B14794032.png)
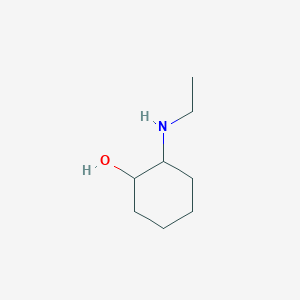
![4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)
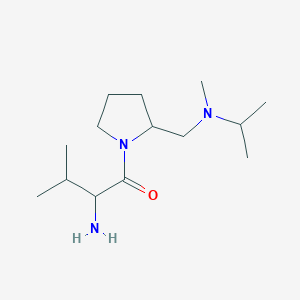
![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
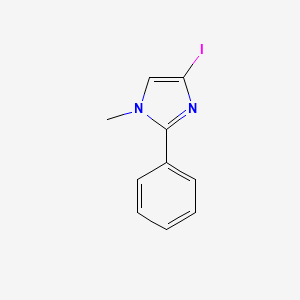
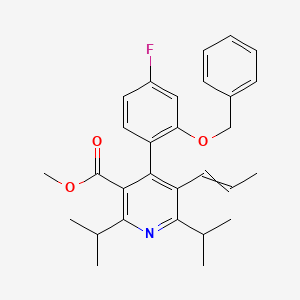
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)
